4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL

Catalog No.
S12998634
CAS No.
802982-14-5
M.F
C13H15BrO2
M. Wt
283.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL

CAS Number

802982-14-5

Product Name

4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL

IUPAC Name

4-[4-(3-bromopropoxy)phenyl]but-3-yn-1-ol

Molecular Formula

C13H15BrO2

Molecular Weight

283.16 g/mol

InChI

InChI=1S/C13H15BrO2/c14-9-3-11-16-13-7-5-12(6-8-13)4-1-2-10-15/h5-8,15H,2-3,9-11H2

InChI Key

OGEQIIACQKKPIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CCCO)OCCCBr

4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL is an organic compound characterized by its unique structure, which includes a butyne moiety and a bromopropoxy substituent on a phenyl ring. This compound features a hydroxyl group (-OH) attached to the butyne, making it an alcohol derivative. Its chemical formula can be represented as C13_{13}H15_{15}BrO, indicating the presence of carbon, hydrogen, bromine, and oxygen atoms. The compound's structure suggests potential applications in medicinal chemistry and materials science due to its functional groups.

Typical for alkynes and alcohols. Key reactions include:

  • Nucleophilic Substitution: The bromine atom in the 3-bromopropoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Dehydrohalogenation: The compound can undergo elimination reactions to form alkenes or further alkynes by removing hydrogen halides.
  • Hydroxyl Group Reactions: The hydroxyl group can participate in dehydration reactions to form ethers or in oxidation reactions to yield carbonyl compounds.

The synthesis of 4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL can be achieved through several methods:

  • Alkyne Formation: Starting from 4-(3-bromopropoxy)phenylacetylene, which can be synthesized via the reaction of phenol derivatives with propargyl bromide.
  • Hydroxylation: The introduction of the hydroxyl group can be performed using hydroboration-oxidation methods or through direct substitution reactions involving alcohols.
  • Click Chemistry: Utilizing copper-catalyzed azide-alkyne cycloaddition could provide a pathway for synthesizing this compound if azide derivatives are available.

The potential applications of 4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL include:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting various diseases due to its unique structural features.
  • Material Science: Its alkyne functionality may allow for polymerization or cross-linking in material applications.
  • Biological Probes: The compound could serve as a probe in biological studies to investigate interactions with proteins or nucleic acids.

Interaction studies involving 4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL could focus on its binding affinity with biological targets such as enzymes or receptors. Molecular docking studies could provide insights into how this compound interacts at the molecular level, potentially revealing mechanisms of action that contribute to its biological activity.

Several compounds share structural similarities with 4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
4-(Bromophenyl)butyneBromine on phenyl ring; terminal alkyneSimple structure; used in polymerization
3-(Propoxy)phenolEther functionality; phenolic structureExhibits strong antioxidant properties
1,4-DiphenylbutyneTwo phenyl groups; terminal alkyneKnown for high stability and reactivity
2-BromoethylphenolBromine and ethyl substituent on phenolActive against specific bacterial strains

Uniqueness of 4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL:
This compound is unique due to its combination of a brominated propoxy group and an alcohol functionality on a butyne backbone, which may not be present in other similar compounds. This specific arrangement could lead to distinct reactivity patterns and biological interactions compared to its analogs.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

282.02554 g/mol

Monoisotopic Mass

282.02554 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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